molecular formula C12H16O2 B14475069 2-Methoxy-4-(pent-1-EN-1-YL)phenol CAS No. 72898-31-8

2-Methoxy-4-(pent-1-EN-1-YL)phenol

Cat. No.: B14475069
CAS No.: 72898-31-8
M. Wt: 192.25 g/mol
InChI Key: AGNOBTAOKUHUBE-UHFFFAOYSA-N
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Description

2-Methoxy-4-(pent-1-EN-1-YL)phenol, also known as Isoeugenol, is an organic compound with the molecular formula C10H12O2. It is a derivative of phenol and is characterized by the presence of a methoxy group and a pentenyl side chain. This compound is commonly found in essential oils of various plants and is known for its pleasant aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(pent-1-EN-1-YL)phenol typically involves the alkylation of guaiacol (2-methoxyphenol) with allyl bromide, followed by isomerization. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetone. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-(pent-1-EN-1-YL)phenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form vanillin, a valuable flavoring agent.

    Reduction: Reduction of the double bond in the pentenyl side chain can yield 2-methoxy-4-propylphenol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed:

    Vanillin: Formed through oxidation.

    2-Methoxy-4-propylphenol: Formed through reduction.

    Substituted derivatives: Depending on the nucleophile used in substitution reactions.

Scientific Research Applications

2-Methoxy-4-(pent-1-EN-1-YL)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various aromatic compounds.

    Biology: Studied for its antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(pent-1-EN-1-YL)phenol involves its interaction with various molecular targets and pathways:

    Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell lysis.

    Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Comparison with Similar Compounds

2-Methoxy-4-(pent-1-EN-1-YL)phenol is unique due to its specific structural features and properties. Similar compounds include:

    Eugenol: Differing by the presence of a hydroxyl group instead of a methoxy group.

    Vanillin: An oxidation product of this compound.

    Guaiacol: The parent compound from which this compound is synthesized.

These compounds share some chemical properties but differ in their specific applications and biological activities.

Properties

CAS No.

72898-31-8

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-methoxy-4-pent-1-enylphenol

InChI

InChI=1S/C12H16O2/c1-3-4-5-6-10-7-8-11(13)12(9-10)14-2/h5-9,13H,3-4H2,1-2H3

InChI Key

AGNOBTAOKUHUBE-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC1=CC(=C(C=C1)O)OC

Origin of Product

United States

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